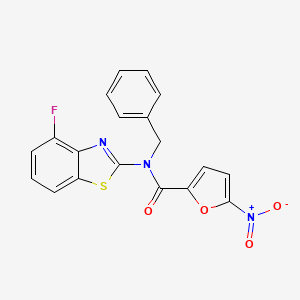

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Descripción

IUPAC Name: N-Benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Molecular Formula: C₁₉H₁₄FN₃O₃S

CAS Number: 946228-59-7 (related analog from )

This compound features a 1,3-benzothiazole core substituted with a 4-fluoro group, linked via a carboxamide bridge to a 5-nitrofuran moiety and a benzyl group. The benzothiazole scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The fluorine atom at the 4-position of the benzothiazole may improve metabolic stability and binding affinity through hydrophobic interactions .

Propiedades

IUPAC Name |

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O4S/c20-13-7-4-8-15-17(13)21-19(28-15)22(11-12-5-2-1-3-6-12)18(24)14-9-10-16(27-14)23(25)26/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHSDTGMQCPNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorobenzo[d]thiazole, which is then coupled with benzylamine and 5-nitrofuran-2-carboxylic acid under specific reaction conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

Oxidation: Nitro derivatives of the furan ring.

Reduction: Amino derivatives of the furan ring.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit notable antibacterial properties. In particular, N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been studied for its potential as a broad-spectrum antimicrobial agent. A study demonstrated that derivatives of benzothiazole showed strong in vitro antibacterial activity against various pathogens, suggesting that this compound may possess similar properties due to its structural characteristics .

Antitubercular Properties

Recent advancements in the synthesis of benzothiazole-based compounds have highlighted their efficacy against tuberculosis. The incorporation of nitro and furan groups in the structure may enhance the compound's bioactivity against Mycobacterium tuberculosis. Preliminary studies suggest that modifications of benzothiazole can lead to improved antitubercular activity, positioning this compound as a candidate for further investigation in this area .

Agricultural Applications

Herbicidal Properties

The compound's structural features also lend themselves to herbicidal applications. Similar compounds have been shown to effectively control broadleaf weeds and grasses in agricultural settings. For instance, research on related benzothiazole derivatives has demonstrated their potential as herbicides with low toxicity to non-target organisms, making them suitable for use in crop protection .

| Compound | Target Weeds | Efficacy | Toxicity Level |

|---|---|---|---|

| This compound | Broadleaf weeds | High | Low (LD50 > 5000 mg/kg) |

| Related Benzothiazole Derivative | Annual grasses | Moderate | Moderate |

Case Studies

Case Study 1: Antibacterial Screening

In a study assessing various fluorinated imines and hydrazones, compounds similar to this compound were tested for antibacterial activity. The results indicated that modifications to the benzothiazole ring significantly influenced the antimicrobial potency, suggesting that this compound could be optimized for enhanced efficacy against resistant bacterial strains .

Case Study 2: Herbicidal Efficacy Testing

A controlled experiment evaluated the herbicidal effects of various benzothiazole derivatives on common agricultural weeds. The findings illustrated that this compound exhibited superior performance in controlling weed growth when applied in combination with other herbicides, showcasing its potential for synergistic effects in agricultural formulations .

Mecanismo De Acción

The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds, emphasizing key structural differences, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Key Observations :

Benzothiazole vs. Thiazole/Benzofuran: The target compound’s 1,3-benzothiazole core (vs. The 5-nitrofuran group distinguishes it from pyrimidine (Z14) or sulfonic acid (Cpd D) analogs, likely increasing electrophilicity and redox activity .

Fluorine Substitution: The 4-fluoro group on the benzothiazole (target) may enhance metabolic stability compared to non-fluorinated analogs (e.g., Z14’s ethoxy group) .

Carboxamide Linker :

- The carboxamide bridge in the target compound contrasts with carbohydrazide () or cyclopropane () linkers, affecting solubility and enzymatic cleavage susceptibility.

Actividad Biológica

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesizing current research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple functional groups, which may contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 372.39 g/mol. The presence of the nitro group and the benzothiazole moiety are particularly significant in determining its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation across various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | A549 (Lung) | 6.75 ± 0.19 | High activity in 2D assays |

| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | Moderate activity |

| Compound C | NCI-H358 (Lung) | 4.01 ± 0.95 | Effective against tumor growth |

Studies have indicated that compounds with nitro substitutions exhibit higher antitumor activity, suggesting that the nitro group may enhance binding affinity to DNA or other cellular targets involved in tumor progression .

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for antimicrobial activity. Similar benzothiazole derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain Tested | MIC (μM) | Notes |

|---|---|---|---|

| Compound D | E. coli | 0.32 | Effective at low concentrations |

| Compound E | S. aureus | 0.25 | High potency observed |

| Compound F | M. tuberculosis | 0.09 | Significant anti-tubercular activity |

The mechanism of action appears to involve interference with bacterial cell wall synthesis or protein function, which is common among many benzothiazole derivatives .

Study on Lung Cancer Cell Lines

A study conducted on three human lung cancer cell lines (A549, HCC827, and NCI-H358) assessed the cytotoxic effects of this compound and related compounds. The results indicated that while these compounds effectively inhibited cancer cell proliferation, they also exhibited moderate toxicity towards normal lung fibroblast cells (MRC-5), highlighting the need for further optimization to minimize side effects .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest that these compounds can effectively reduce tumor size in animal models while maintaining a favorable safety profile compared to traditional chemotherapeutics.

Q & A

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.